![molecular formula C26H26N2O4S B2486852 2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 877818-68-3](/img/structure/B2486852.png)
2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as ABT-639, is a novel and potent calcium channel blocker that exhibits high affinity and selectivity for T-type calcium channels. ABT-639 has garnered significant attention due to its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and hypertension.
Scientific Research Applications
- Mechanistic studies reveal that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis, making it an attractive candidate for cancer therapy .
- The compound shows anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. It could be useful in managing chronic inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease .
- In vitro studies demonstrate moderate antimicrobial activity against certain bacteria and fungi. Researchers are exploring its potential as an alternative antimicrobial agent .
- Its absorption properties and stability under light exposure make it a candidate for further exploration .
- Due to its distinctive structure, the compound could be used as a fluorescent probe or imaging agent. Researchers are exploring its potential in visualizing specific cellular processes or disease markers .
Anticancer Research
Neuroprotection and Neurodegenerative Diseases
Anti-Inflammatory Properties
Cardiovascular Applications
Antimicrobial Activity
Chemical Biology and Drug Design
Photodynamic Therapy (PDT)
Molecular Imaging and Probes
properties
IUPAC Name |
2-[2-[4-(azepan-1-ylsulfonyl)phenyl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c29-25-22-9-5-7-20-8-6-10-23(24(20)22)26(30)28(25)18-15-19-11-13-21(14-12-19)33(31,32)27-16-3-1-2-4-17-27/h5-14H,1-4,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZEFHAUGHZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
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